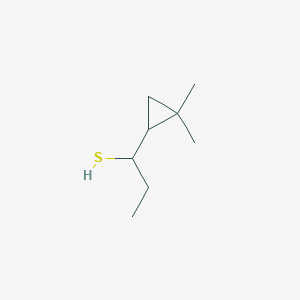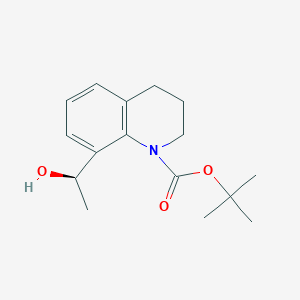
tert-Butyl (R)-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the hydroxyethyl substituent adds to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Hydroxyethyl Substitution: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate hydroxyethylating agent.
Industrial Production Methods
Industrial production of tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The quinoline core can be reduced to form a tetrahydroquinoline derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a tetrahydroquinoline derivative.
Substitution: Formation of various alkyl or aryl-substituted quinoline derivatives.
科学研究应用
tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The hydroxyethyl group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate:
tert-Butyl ®-8-(1-hydroxyethyl)-quinoline-1-carboxylate: Lacks the dihydro component, which may affect its reactivity and applications.
tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-2-carboxylate:
Uniqueness
tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the combination of its tert-butyl, hydroxyethyl, and dihydroquinoline components. This combination imparts distinct chemical properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
tert-butyl 8-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11(18)13-9-5-7-12-8-6-10-17(14(12)13)15(19)20-16(2,3)4/h5,7,9,11,18H,6,8,10H2,1-4H3/t11-/m1/s1 |
InChI 键 |
QCRDKQDFLZXDAL-LLVKDONJSA-N |
手性 SMILES |
C[C@H](C1=CC=CC2=C1N(CCC2)C(=O)OC(C)(C)C)O |
规范 SMILES |
CC(C1=CC=CC2=C1N(CCC2)C(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13328724.png)
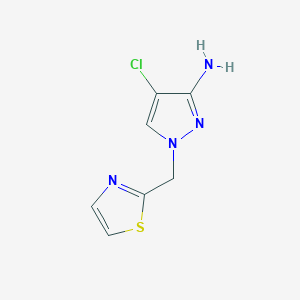
![{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
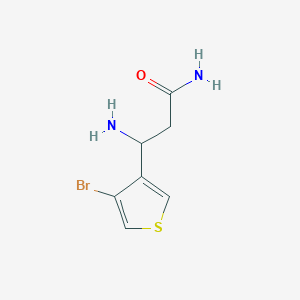
![1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine](/img/structure/B13328742.png)
![3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13328762.png)

![7-Fluoro-4-iodobenzo[d]thiazole](/img/structure/B13328768.png)
![tert-Butyl (R)-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B13328770.png)

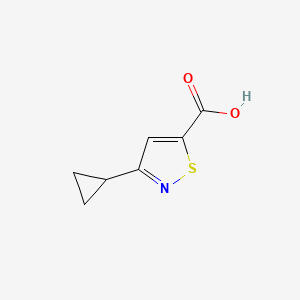
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B13328781.png)
